PJ34 Hydrochloride vs. 3-Aminobenzamide: Quantified PARP Inhibition Potency Comparison for Assay Design
PJ34 hydrochloride exhibits approximately 10,000-fold greater PARP inhibitory potency compared to the prototypical PARP inhibitor 3-aminobenzamide. In cell-free PARP enzyme assays, PJ34 hydrochloride demonstrates an EC50 of 20 nM, whereas 3-aminobenzamide exhibits an EC50 of 200 μM . This potency differential is consistent across multiple independent vendor characterizations and represents a critical consideration for researchers selecting a PARP inhibitor for in vitro studies, as the working concentration range differs by four orders of magnitude between these two compounds.
| Evidence Dimension | PARP enzyme inhibition potency |
|---|---|
| Target Compound Data | EC50 = 20 nM |
| Comparator Or Baseline | 3-Aminobenzamide: EC50 = 200 μM |
| Quantified Difference | ~10,000-fold greater potency |
| Conditions | Cell-free PARP enzyme assay |
Why This Matters
The 10,000-fold potency difference directly impacts working concentration selection, DMSO carryover tolerance, and off-target risk profiles in cellular assays, making PJ34 hydrochloride the appropriate choice for experiments requiring potent PARP inhibition at sub-micromolar concentrations.
